(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol
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Overview
Description
“(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 . This compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a two-ring structure with one fluorine atom attached to each ring . The exact 3D structure can be viewed using specialized software or databases .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It has a molecular weight of 140.16 . More specific physical and chemical properties like boiling point, melting point, and density were not found in the search results .Scientific Research Applications
Crystal Structure Analysis
- The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration product were studied to understand their crystal structures, revealing the crystallization in the monoclinic system and the formation of intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and stability (Percino et al., 2008).
Spectroscopy and Conformational Studies
- Research on 1-(fluorophenyl)ethanols using resonant two-photon ionization spectroscopy highlighted the effects of fluorine substitution on the molecule's conformational landscape, providing insights into the molecular structures and interactions that are significant for the design of materials with specific optical properties (Speranza et al., 2009).
Enantioselective Synthesis
- The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in pharmaceutical synthesis, was achieved using a biocatalytic approach. This method's efficiency and selectivity are vital for producing enantiomerically pure compounds required in drug development and other applications (ChemChemTech, 2022).
Interaction Studies
- A study on the interaction of alcohols with fluorophenylacetylenes through spectroscopy shed light on the hydrogen bonding behavior and structural motifs of these complexes, which are important for understanding solvent effects in chemical reactions and for designing molecules with specific interaction capabilities (Maity et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Mode of Action
Based on the known interactions of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body .
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence theglucocorticoid pathway . This pathway plays a key role in the body’s response to stress, inflammation, and regulation of metabolism.
Result of Action
If it does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, which could have wide-ranging effects on inflammation, immune response, and metabolism .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature .
Safety and Hazards
“(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol” is associated with several hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to handle this compound with appropriate safety measures .
Properties
IUPAC Name |
(1S)-2-fluoro-1-(2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSNUHVULWWHCD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CF)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CF)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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